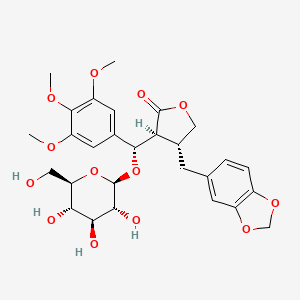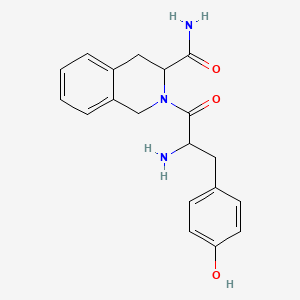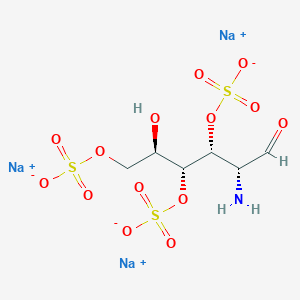
Trifluoroacetic Anhydride-13C4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoroacetic anhydride (TFAA) is the acid anhydride of trifluoroacetic acid. It is the perfluorinated derivative of acetic anhydride . It is used for the introduction of trifluoroacetyl group in organic synthesis and is involved in the preparation of N- and O-trifluoroacetyl derivatives of a wide range of biologically active compounds for gas chromatography analysis .
Synthesis Analysis
Trifluoroacetic anhydride was originally prepared by the dehydration of trifluoroacetic acid with phosphorus pentoxide . The dehydration might also be carried out with excess α-halogenated acid chlorides .Molecular Structure Analysis
The molecular formula of Trifluoroacetic Anhydride is C4F6O3. It has a molar mass of 210.031 g·mol −1 .Chemical Reactions Analysis
Trifluoroacetic anhydride has various uses in organic synthesis. It may be used to introduce the corresponding trifluoroacetyl group, for which it is more convenient than the corresponding acyl chloride, trifluoroacetyl chloride, which is a gas . It can be used to promote reactions of carboxylic acids, including nucleophilic acyl substitution, Friedel-Crafts acylation, and acylation of other unsaturated compounds . Other electrophilic aromatic substitution reactions can also be promoted with trifluoroacetic anhydride, including nitration, sulfonation, and nitrosylation .Physical And Chemical Properties Analysis
Trifluoroacetic anhydride is a colorless liquid with a density of 1.511 g/mL at 20°C. It has a melting point of −65 °C and a boiling point of 40 °C .Mecanismo De Acción
Safety and Hazards
Trifluoroacetic anhydride is considered hazardous. It causes severe skin burns and eye damage, and it may be harmful if inhaled. It may also cause respiratory irritation . It reacts violently with water .
Relevant Papers
- “Radical Trifluoroacetylation of Alkenes Triggered by a Visible‐Light” discusses a mild and operationally simple trifluor-oacylation strategy of olefines, that utilizes trifluoroacetic anhydride as a low-cost and readily available reagent .
- “Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures” reviews the mammalian toxicity of TFA and human exposures to assess the margin of exposures .
- “Trifluoroacetic Anhydride as an Activator in the Acylation of Aryl” presents trifluoroacetic anhydride as an efficient activator of the acylation of aryl methyl ketones with carboxylic acids .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Trifluoroacetic Anhydride-13C4 involves the reaction of Trifluoroacetic acid-13C4 with Acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "Trifluoroacetic acid-13C4", "Acetic anhydride", "Catalyst" ], "Reaction": [ "Step 1: Add Trifluoroacetic acid-13C4 and Acetic anhydride in a 1:1 molar ratio to a reaction flask.", "Step 2: Add a catalyst such as sulfuric acid or phosphoric acid to the reaction mixture.", "Step 3: Heat the reaction mixture to a temperature of 60-70°C and stir for 2-3 hours.", "Step 4: Allow the reaction mixture to cool to room temperature and then add water to the mixture to quench the reaction.", "Step 5: Extract the Trifluoroacetic Anhydride-13C4 product using a suitable organic solvent such as diethyl ether or dichloromethane.", "Step 6: Purify the product using techniques such as distillation or chromatography to obtain the final product." ] } | |
Número CAS |
1346603-60-8 |
Fórmula molecular |
¹³C₄F₆O₃ |
Peso molecular |
214 |
Sinónimos |
2,2,2-Trifluoroacetic Acid 1,1’-Anhydride-13C4; Trifluoroacetic Acid Anhydride-13C4; 2,2,2-Trifluoroacetic Anhydride-13C4; Bis(trifluoroacetic) Anhydride-13C4; Hexafluoroacetic Anhydride-13C4; NSC 96965-13C4; Perfluoroacetic Anhydride-13C4; Trifluoro |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane](/img/structure/B1146381.png)




![2-[(3S)-3-(Acetyloxy)-1-bromo-3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]propyl]-benzoic Acid Methyl Ester](/img/structure/B1146387.png)

![1,3,6,7-Tetradeuterio-5-[(4-fluorophenyl)methylamino]imidazo[4,5-b]pyridin-2-one](/img/structure/B1146396.png)
![6-[4-[14,24-Bis[4-(5-carboxypentyl)phenyl]-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1(46),2(43),3,5(42),6,8(41),9,11(40),12(37),13,15(36),16,18(35),19,21(34),22(31),23,25(30),26,28,32(45),33(38),39(44),47-tetracosaenyl]phenyl]hexanoic acid](/img/structure/B1146398.png)
![rac-cis-[3-Benzoyloxycyclohexyl]benzamide](/img/structure/B1146400.png)


